molecular formula C9H7N5 B1523328 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 1247706-98-4

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B1523328
CAS No.: 1247706-98-4
M. Wt: 185.19 g/mol
InChI Key: JLOCRINRDGYYDB-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-1,2,4-triazol-1-yl)benzonitrile (CAS: 112809-25-3 ) is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. The 1,2,4-triazole core is a significant pharmacophore in medicinal chemistry, known for its role in compounds with a broad spectrum of biological activities . Specifically, structural analogs featuring the 1,2,4-triazole moiety linked to a benzonitrile group have been investigated as key scaffolds in the development of novel anticancer agents . Research on similar 1,2,4-triazole-benzoic acid hybrids has demonstrated potent in vitro cytotoxic activity against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some compounds exhibiting activity comparable to the reference drug doxorubicin . These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) . The 1,2,4-triazole ring can also function as an effective linker, connecting different pharmacophoric fragments to create innovative multifunctional molecules for research . Researchers should handle this compound with appropriate precautions. It is classified as harmful in contact with skin, harmful if inhaled, and harmful if swallowed . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this material .

Properties

IUPAC Name

4-(5-amino-1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-9(11)12-6-13-14/h1-4,6H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOCRINRDGYYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247706-98-4
Record name 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile
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Preparation Methods

Reaction of Triazole Salts with Halogenated Benzonitrile Derivatives

The most prominent preparation method involves reacting a salt of 1,2,4-triazole with a halogenated benzonitrile derivative, such as α-bromo- or α-chloro- substituted tolunitrile, in a suitable polar aprotic solvent like dimethylformamide (DMF). This approach is supported by patents and research articles emphasizing regioselectivity and process efficiency.

  • Reaction Conditions:

    • Temperature: 25-30°C during salt addition, with subsequent stirring at 10-15°C.
    • Solvent: Dimethylformamide (DMF), which stabilizes the nucleophilic triazole anion.
    • Reagents: Sodium salt of 1,2,4-triazole or other alkali metal salts.
    • Halogenated substrate: α-bromo or α-chloro benzonitrile derivatives.
  • Reaction Mechanism:

    • Nucleophilic substitution of the halogen by the triazole salt, forming a regioselective bond.
    • Cyclization and tautomerization steps lead to the formation of the desired 1H-1,2,4-triazol-1-yl derivative.
  • Key Advantages:

    • High regioselectivity (>96%) for the desired isomer.
    • Avoidance of undesired isomers such as 1,3,4-triazol derivatives.
    • Reduced formation of by-products, simplifying purification.

Use of Alkali Metal Salts and Halogenated Precursors

The process often employs alkali metal salts (Li, Na, K) of 1,2,4-triazole, which exhibit enhanced nucleophilicity, facilitating efficient substitution reactions.

Parameter Details
Salt used Sodium salt of 1,2,4-triazole (preferred)
Halogenated substrate α-bromo-4-tolunitrile or similar derivatives
Solvent Dimethylformamide (DMF)
Temperature 25-30°C during salt addition, reaction at 10-15°C
Reaction time Approximately 2 hours of stirring

This method is detailed in patent literature, such as US20050209294A1, which describes the synthesis of similar triazolylbenzonitrile intermediates with an emphasis on process efficiency and industrial scalability.

Reaction of Triazole Derivatives with Cyanogen Precursors

An alternative route involves cyclization of hydrazine derivatives or triazole precursors with cyanogen sources under controlled conditions to form the benzonitrile-triazole linkage. These methods are less common but are documented in specialized organic synthesis literature.

Purification and Crystallization

Post-reaction, the crude product is typically purified via:

  • Extraction with dichloromethane.
  • Washing with water to remove residual salts.
  • Distillation of the organic layer.
  • Crystallization from solvents such as diisopropyl ether or ethanol to obtain high-purity 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile.

This purification process avoids extensive chromatography, favoring crystallization techniques suitable for large-scale production.

Research Findings and Data

Research articles and patents highlight the following key findings:

  • The regioselective synthesis yields over 96% of the desired isomer.
  • The process minimizes formation of undesired isomers, reducing purification complexity.
  • Reaction times are optimized around 2 hours, with temperatures maintained between 10-30°C.
  • The use of dimethylformamide as a solvent enhances reaction efficiency and selectivity.

Summary of Process Parameters

Parameter Typical Range Reference/Source
Temperature during addition 25-30°C ,
Reaction temperature 10-15°C ,
Reaction time 2 hours ,
Solvent Dimethylformamide ,
Halogenated precursor α-bromo-4-tolunitrile ,
Nucleophile Sodium salt of 1,2,4-triazole ,

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile has been explored for its potential as an anticancer agent. Research indicates that derivatives of triazole compounds can inhibit the proliferation of cancer cells. For instance, studies have shown that triazole benzoic acid hybrids can induce apoptosis in MCF-7 breast cancer cells, suggesting a pathway for developing more selective and potent anticancer molecules .

Antifungal and Antibacterial Activities
The compound's triazole moiety is integral in the development of antifungal agents. Triazoles have been identified as effective inhibitors of cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis and leading to cell death. The structure-activity relationship (SAR) studies reveal that modifications to the triazole structure can enhance antifungal efficacy against resistant strains .

Materials Science

Nanomaterials Development
In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its unique electronic properties allow it to act as a building block for creating materials with desirable characteristics for electronic applications.

Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The presence of the triazole ring allows for improved interactions with other polymer components, leading to better performance in various applications.

Industrial Chemistry

Synthesis of Dyes and Agrochemicals
In industrial applications, this compound serves as an intermediate for synthesizing various dyes and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it a versatile precursor for creating complex chemical entities used in agriculture and textile industries.

Data Table: Summary of Applications

Field Application Mechanism/Impact
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells; inhibits cell proliferation
Antifungal AgentInhibits cytochrome P450 enzymes; disrupts ergosterol biosynthesis
Materials ScienceNanomaterials DevelopmentActs as a building block for polymers; enhances electronic properties
Polymer ChemistryImproves mechanical properties; increases thermal stability
Industrial ChemistrySynthesis of DyesServes as an intermediate; enables complex dye synthesis
AgrochemicalsUtilized in the production of agricultural chemicals

Case Study 1: Anticancer Activity

A study published in RSC Advances demonstrated that this compound derivatives showed significant inhibition of MCF-7 cell lines. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of various derivatives, highlighting the compound's potential in drug design .

Case Study 2: Antifungal Efficacy

Research highlighted in PubMed Central focused on novel triazole compounds exhibiting broad-spectrum antifungal activity. The study emphasized the importance of structural modifications to enhance efficacy against resistant fungal strains, establishing a foundation for future antifungal drug development based on triazole derivatives .

Comparison with Similar Compounds

Cytotoxic Triazole-Benzenenitrile Derivatives

Several analogs with a 1,2,4-triazole-benzenenitrile backbone have been synthesized and evaluated for cytotoxic activity against breast cancer cell lines. Key examples include:

Compound Name Substituent (R) Molecular Weight Log P<sup>a</sup> IC50 (μg/ml)<sup>b</sup> Reference Cell Line Activity
1c: 4-[2-(3-Chlorophenyl)ethenyl] derivative 3-Cl-C6H4 306.7 3.2 27.1 ± 1.2 (MCF-7), 14.5 ± 2.1 (MDA-MB-231) Most active against MCF-7 and MDA-MB-231
1h: 4-[2-(4-Methoxyphenyl)ethenyl] derivative 4-OCH3-C6H4 302.3 2.8 14.3 ± 1.1 (T47D) Highest activity against T47D
1k: 4-[2-(4-Dimethylamino)ethenyl] derivative 4-N(CH3)2-C6H4 315.4 2.5 16.8 ± 2.1 (T47D), 19.7 ± 1.8 (MDA-MB-231) Comparable to Etoposide

Notes:

  • <sup>a</sup>Log P values predicted computationally (Marvin program) .
  • <sup>b</sup>IC50 values determined via MTT assay .

Key Observations:

  • Electron-withdrawing groups (e.g., 3-Cl in 1c ) enhance activity against aggressive MDA-MB-231 cells, likely due to improved membrane permeability and target interaction.
  • Electron-donating groups (e.g., 4-OCH3 in 1h ) favor activity against hormone-responsive T47D cells, possibly by modulating estrogen receptor interactions .

Letrozole and Aromatase Inhibition

Letrozole (4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile) is a clinically used nonsteroidal aromatase inhibitor. Unlike 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile, Letrozole features a triazole-methyl linkage to a second benzonitrile group.

Fungicidal and Antifungal Triazole Derivatives

Triazole-benzenenitrile derivatives with additional functional groups exhibit diverse applications:

  • Fluoxytioconazole: Contains a difluorophenyl-sulfanyl group, enabling fungicidal activity via CYP51 inhibition. Its complex structure contrasts with the simpler amino-substituted target compound, underscoring the role of halogenation in antifungal potency .
  • (Z)-4-((5-(Oxime)pyridinyl)oxy)benzonitrile : Incorporates an oxime moiety, which enhances metal-chelating properties for agricultural applications .

Pyrazole and Indazole Analogs

Log P and Solubility

The amino group in this compound reduces Log P (predicted ~2.0–2.5) compared to chlorinated analogs (Log P ~3.2), improving aqueous solubility and bioavailability .

Biological Activity

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a compound featuring a triazole ring linked to a benzonitrile moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its interactions with various biological targets, including enzymes and proteins involved in critical metabolic pathways.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes. Research indicates that compounds with a similar triazole structure often target cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi and cholesterol synthesis in humans. The binding of this compound to the heme iron in CYP450 enzymes leads to inhibition of their activity, which can have significant implications for cancer treatment and antifungal activity.

Anticancer Properties

Research has demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and proliferation. The compound's efficacy as an anticancer agent is attributed to its ability to interfere with critical signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have indicated that this compound shows significant activity against several bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 5 µg/mL .

Case Studies

Several case studies illustrate the biological activity of triazole derivatives similar to this compound:

  • Triazole Derivatives Against Cancer : A study found that certain triazole compounds exhibited IC50 values in the micromolar range against human leukemia cell lines (CEM-13 and U-937), indicating their potential as anticancer agents .
  • Antibacterial Screening : Another investigation reported that various triazole derivatives showed remarkable selectivity against resistant bacterial strains. Compounds with specific substitutions on the triazole ring demonstrated enhanced antibacterial activity through mechanisms involving DNA-gyrase inhibition .

The biochemical properties of this compound include:

  • Enzyme Interaction : The compound interacts with kinases and other enzymes, affecting cell signaling pathways.
  • Cellular Effects : It modulates gene expression and cellular metabolism, influencing processes such as apoptosis in cancer cells .

Research Applications

The potential applications of this compound are vast:

  • Medicinal Chemistry : It is being explored for its anticancer properties and as a scaffold for drug discovery.
  • Antimicrobial Development : Its efficacy against bacteria and fungi positions it as a candidate for new antimicrobial therapies.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInduces apoptosis
AntibacterialE. coli, Bacillus subtilisSignificant antibacterial activity
Enzyme InhibitionCYP51Inhibition of ergosterol synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-(4-cyanobenzyl)-1,2,4-triazole are reacted with aldehydes in the presence of sodium hydride (NaH) in 1,4-dioxane or ethanol. Key parameters include temperature control (0–5°C for NaH activation), stoichiometric ratios (e.g., 1:1 aldehyde-to-intermediate), and recrystallization in ethanol for purification. Yields of 70–75% are achievable with optimized conditions .

Q. Which spectroscopic techniques are essential for structural confirmation, and what characteristic signals should researchers expect?

  • Methodology :

  • IR Spectroscopy : A sharp peak at ~2240–2245 cm⁻¹ confirms the nitrile group. Stretching at ~1630 cm⁻¹ corresponds to the C=C bond in the ethenyl linker .
  • ¹H NMR : Distinct signals for the triazole protons (δ 8.0–8.3 ppm) and aromatic benzonitrile protons (δ 7.3–7.7 ppm). Substituents on the aryl group (e.g., chlorine or methoxy) produce characteristic splitting patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 [M]⁺ for chlorinated derivatives) validate the molecular formula .

Advanced Research Questions

Q. How should researchers design cytotoxicity experiments to evaluate anticancer potential, and what controls are critical?

  • Methodology :

  • Cell Lines : Use human breast cancer lines (MDA-MB-231, MCF-7, T47D) for comparative analysis .
  • Concentration Range : Test 5–100 µg/mL with triplicate replicates. Include positive controls (e.g., etoposide) and vehicle controls (DMSO ≤0.1%) .
  • MTT Assay : Measure IC₅₀ values after 48–72 hours. For example, compound 1c showed IC₅₀ = 14.5 µg/mL against MDA-MB-231, while 1h achieved IC₅₀ = 14.3 µg/mL against T47D .

Q. How can contradictory structure-activity relationship (SAR) data be resolved when substituents exhibit opposing effects on activity?

  • Methodology :

  • Physicochemical Profiling : Calculate log P (partition coefficient) and polar surface area (PSA) to assess bioavailability. For instance, chlorinated derivatives (e.g., 1c ) showed higher activity due to increased lipophilicity (log P ~3.2), while methoxy groups (e.g., 1h ) improved solubility (PSA ~65 Ų) .
  • Molecular Docking : Use software like AutoDock to compare binding affinities. Aromatase inhibitors with triazole moieties may exhibit activity via steric complementarity with the enzyme’s active site .

Q. What computational strategies are recommended to elucidate the mechanism of action for triazole-containing derivatives?

  • Methodology :

  • Target Identification : Perform homology modeling against known targets (e.g., aromatase or cytochrome P450 enzymes) .
  • Docking Parameters : Use flexible ligand docking with AMBER or CHARMM force fields. Validate results with MD simulations (≥100 ns) to assess stability .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions, which explain differential cytotoxicity .

Q. How can substituent effects on the triazole and benzonitrile moieties be systematically explored to enhance selectivity?

  • Methodology :

  • Library Design : Synthesize derivatives with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃, -NH₂) groups at the aryl position. For example, 1k (dimethylamino substituent) showed broad-spectrum activity (IC₅₀ = 16.8–19.7 µg/mL) .
  • Dose-Response Profiling : Compare IC₅₀ shifts across cell lines to identify selectivity patterns. Cross-validate with apoptosis assays (e.g., Annexin V staining) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile
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4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile

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